Computed logP and logSw Comparison: 2‑Methoxyethyl Ester vs. Ethyl Ester (Limited to Vendor‑Supplied Predictions)
The 2‑methoxyethyl ester exhibits a computed logP of 4.81 and a computed logSw of –5.07, as listed in the vendor catalog . For the closest commercially listed comparator, the ethyl ester (CAS 308295‑75‑2), vendor‑provided computed logP values are not publicly available, preventing a direct quantitative comparison. The presence of an additional ether oxygen in the 2‑methoxyethyl analogue is predicted to moderately increase hydrogen‑bond‑acceptor capacity (6 acceptors vs. 4 in the ethyl ester) and polar surface area, which may influence solubility and passive permeability. However, no experimental logP or solubility data have been published for either compound.
| Evidence Dimension | Computed logP |
|---|---|
| Target Compound Data | 4.81 (vendor prediction, ChemDiv catalog) |
| Comparator Or Baseline | Ethyl ester (CAS 308295‑75‑2): no publicly available computed or experimental logP value |
| Quantified Difference | Not calculable |
| Conditions | In silico prediction method not disclosed; no experimental validation |
Why This Matters
Lipophilicity is a key determinant of solubility, permeability, and off‑target binding; without matched experimental data, the 2‑methoxyethyl ester's computed logP offers the only quantitative handle for ranking this compound against more polar ester variants.
